2-Amino-2-methylpropanimidamide

Description

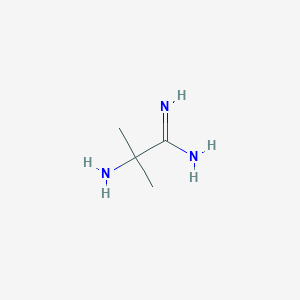

Structure

3D Structure

Properties

Molecular Formula |

C4H11N3 |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

2-amino-2-methylpropanimidamide |

InChI |

InChI=1S/C4H11N3/c1-4(2,7)3(5)6/h7H2,1-2H3,(H3,5,6) |

InChI Key |

DBEGNWBZBNPION-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=N)N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 Methylpropanimidamide

Fundamental Acid-Base Properties and Protonation Equilibria

A complete understanding of this section would require experimentally determined pKa values for the conjugate acid of 2-Amino-2-methylpropanimidamide. This data would allow for the creation of species distribution diagrams as a function of pH, illustrating the protonation states of the molecule in different acidic and basic environments. Such information is crucial for predicting its behavior in various chemical systems.

Nucleophilic and Electrophilic Reactivity Profiles of the Amidine Group

To detail the nucleophilic and electrophilic character of this compound, studies involving its reactions with various electrophiles and nucleophiles would be necessary. This would involve kinetic and thermodynamic data to quantify its reactivity. For instance, its nucleophilicity could be compared to other amines and amidines, and its potential as an electrophile after protonation could be explored.

Reaction Mechanisms in Organic Transformations Involving Amidines

A thorough investigation of the reaction mechanisms would require dedicated studies on the involvement of this compound in specific organic reactions.

Acyl Transfer Reactions

Research in this area would explore the role of this compound as a nucleophile in attacking acyl compounds, with a focus on the mechanism of acyl group transfer to one of its nitrogen atoms.

Carbonyl Addition Reactions (e.g., Aldol, Morita-Baylis-Hillman)

This subsection would necessitate studies on the ability of the amidine to act as a nucleophile or a base in promoting carbonyl addition reactions. Mechanistic details, including the formation of key intermediates, would be essential.

Conjugate Addition Reactions

An exploration of this compound in conjugate addition reactions would involve its interaction with α,β-unsaturated carbonyl compounds. Understanding the regioselectivity and stereoselectivity of such reactions would be a key focus.

Carbonylation, Methylation, Silylation, and Bromination Reactions

To complete this section, experimental data on the outcomes and mechanisms of this compound's reactions with reagents for carbonylation, methylation, silylation, and bromination would be required.

Hydrolysis and Degradation Pathways of Amidine Structures

The amidine functional group, characterized by the RC(=NR)NR₂ structure, is susceptible to hydrolysis, a key degradation pathway. Generally, the hydrolysis of an amidine yields an amide and an amine as the initial products. The rate and ease of this hydrolysis are influenced by factors such as the molecular weight of the amidine and the degree of substitution on its nitrogen atoms.

In the context of this compound, the amidine moiety is a primary site for hydrolytic attack. Studies on related structures, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), reveal that the hydrolysis rate is significantly dependent on pH. Specifically, the rate increases exponentially with rising pH, indicating a dependence on the concentration of hydroxide ions. This suggests a mechanism where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the amidine group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding amide, in this case, 2-amino-2-methylpropanamide, and ammonia (B1221849).

Radical Chemistry of Azo-Amidine Derivatives (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride, AAPH)

Azo-amidine derivatives, particularly AAPH, are widely utilized as sources of free radicals. These compounds serve as valuable tools for studying oxidative processes in biological and chemical systems due to their ability to generate radicals at a controlled rate upon thermal decomposition.

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a heat-labile azo compound that undergoes thermal decomposition to produce carbon-centered free radicals. nih.gov The decomposition process involves the homolytic cleavage of the central carbon-nitrogen bond of the azo group, releasing a molecule of nitrogen gas (N₂) and two 2-amidinopropyl radicals. This decomposition occurs at a predictable and controllable rate, which is primarily dependent on temperature. nih.gov

In aqueous solutions, the rate of thermal decomposition of AAPH to form radical species has been determined to be approximately 2.1 × 10⁻⁶ s⁻¹ at 40°C, a rate that does not vary significantly with pH. nih.govresearchgate.net The initial carbon-centered radicals are highly reactive. In the presence of oxygen, they rapidly form peroxyl radicals (ROO•). nih.govnih.gov These peroxyl radicals can then participate in further reactions, including the generation of alkoxyl radicals (RO•), which have been identified as a major radical species in the degradation of AAPH in solution. nih.govresearchgate.net

Table 1: Thermal Decomposition Data for AAPH

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Decomposition Rate Constant | 2.1 × 10⁻⁶ s⁻¹ | 40°C in aqueous solution | nih.govresearchgate.net |

| pH Dependence | Insignificant | Aqueous solution | nih.govresearchgate.net |

| Primary Products | 2-amidinopropyl radicals and N₂ | Thermal decomposition | nih.gov |

Once generated, the 2-amidinopropyl radicals and their subsequent peroxyl and alkoxyl radicals can undergo a variety of reactions, including termination steps like radical disproportionation and recombination, which lead to the formation of stable side products. nih.gov

Radical disproportionation is a termination reaction where one radical abstracts a hydrogen atom from another, resulting in the formation of a saturated and an unsaturated molecule. wikipedia.org In the case of AAPH degradation, this pathway contributes to the formation of various side products. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to identify the novel degradation products formed during AAPH decomposition in aqueous solutions. researchgate.net These analyses have provided evidence for radical disproportionation reactions and have enabled the construction of a comprehensive reaction scheme outlining the various side and termination products. nih.gov

The identified side products include both those resulting from the amidine moiety (R1) and those where the amidine has been hydrolyzed to an amide (R2). researchgate.net

Table 2: Identified Side and Termination Products of AAPH Degradation

| Product Name | Chemical Formula (Neutral Form) | Formation Pathway Indication | Reference |

|---|---|---|---|

| Isobutyrimidamide | C₄H₁₀N₂ | Radical disproportionation/H-abstraction | researchgate.net |

| Isobutyramide | C₄H₉NO | Hydrolysis followed by radical reactions | researchgate.net |

| Methacrylimidamide | C₄H₈N₂ | Radical disproportionation | researchgate.net |

| Methacrylamide | C₄H₇NO | Hydrolysis followed by radical reactions | researchgate.net |

| 2-Hydroxy-2-methylpropanimidamide | C₄H₁₀N₂O | Radical recombination/oxidation | researchgate.net |

| 2-Hydroxy-2-methylpropanamide | C₄H₉NO₂ | Hydrolysis followed by oxidation | researchgate.net |

| 2,2'-Peroxybis(2-methylpropanimidamide) | C₈H₁₈N₄O₂ | Radical recombination | researchgate.net |

Catalytic Applications of 2 Amino 2 Methylpropanimidamide and Amidine Derivatives

Organocatalysis Mediated by Amidine Scaffolds

Amidine-based organocatalysts have emerged as a significant tool in modern organic synthesis. Their basicity and ability to form hydrogen bonds allow them to activate a wide range of substrates, facilitating key bond-forming reactions.

Asymmetric Catalysis for Enantioselective Transformations

Chiral amidine derivatives are highly effective in promoting asymmetric reactions, yielding products with high levels of enantioselectivity. These catalysts are particularly valued in the synthesis of chiral nitrogen-containing compounds, which are common motifs in pharmaceuticals and natural products.

A notable application is in the asymmetric aza-Michael reaction, a crucial method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov Chiral amidine catalysts, often used as Brønsted bases, can activate pronucleophiles to add to α,β-unsaturated systems with excellent stereocontrol. For instance, chiral pyrrolidine (B122466) bis(amidine) [PBAM] catalysts have been successfully employed in the aza-Henry addition of a 3-nitroazetidine (B1651686) nucleophile, producing the desired product in 93% yield and 92% enantiomeric excess (ee). dntb.gov.ua Similarly, novel mono(amidine) [MAM] organocatalysts facilitate the aza-Henry addition of aryl nitroalkanes to furnish masked cis-stilbene (B147466) diamine backbones with high diastereoselectivity (up to 200:1 dr) and enantioselectivity (up to 99% ee). dntb.gov.ua

Amidine-based catalysts have also been developed for cascade transformations. For example, the catalyst HBTM-2 has been used in a reagent-free transformation of o-formylaryl cinnamoyl thioesters to produce 2-substituted thiochromenes with high yields and enantioselectivities, with carbon dioxide as the only byproduct. researchgate.net

Table 1: Examples of Amidine-Catalyzed Asymmetric Reactions

| Catalyst Type | Reaction | Substrates | Yield | Stereoselectivity |

|---|---|---|---|---|

| Chiral PBAM | aza-Henry Addition | 3-Nitroazetidine, Azomethine | 93% | 92% ee |

| Chiral MAM | aza-Henry Addition | Aryl nitroalkane, Azomethine | High | up to 200:1 dr, 99% ee |

| HBTM-2 | Cascade Transformation | o-Formylaryl cinnamoyl thioester | High | High ee |

Activation and Functionalization of Substrates

The catalytic activity of amidines stems from their ability to activate substrates through various non-covalent and covalent interactions. As Brønsted bases, they can deprotonate pro-nucleophiles, increasing their reactivity. Furthermore, their hydrogen-bonding capabilities allow them to orient substrates within the catalytic pocket, leading to highly selective transformations. wikipedia.org

In some cases, catalysis proceeds through the formation of covalent intermediates. For example, secondary amine catalysts can react with α,β-unsaturated aldehydes to form reactive enamine species. nih.gov This mode of activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, facilitating reactions like Diels-Alder cycloadditions. The amidine moiety, by virtue of its basic nitrogen atoms, can engage in hydrogen bonding to activate electrophiles or stabilize charged intermediates, thereby controlling the reaction pathway and stereochemical outcome. wikipedia.org This dual activation capability makes them powerful catalysts for functionalizing a wide array of chemical structures.

Role as Ligands in Metal-Catalyzed Processes

Amidine derivatives are excellent ligands for a variety of transition metals, owing to their strong electron-donating properties. They coordinate to metal centers, influencing their electronic structure and steric environment, which in turn dictates the catalyst's activity and selectivity.

Stabilization of Catalytically Active Metal Centers

Amidines typically coordinate to transition metals as two-electron donors through their less sterically hindered imino nitrogen lone pair. This coordination stabilizes the metal center, enabling its participation in catalytic cycles. The amidinato ligand (the deprotonated form of an amidine) is particularly effective in preparing stable complexes with metals such as manganese, chromium, and zirconium.

Research has shown that bis(amidine) ligands can offer superior stabilization compared to other common nitrogen-based ligands. For example, a cobalt(II) complex with a bis(amidine) ligand exhibited significantly shorter Co-N bond lengths compared to a similar complex with a 1,2-diimine ligand. This indicates a stronger interaction and better electron-donating capability from the bis(amidine) ligand, leading to a more stable and electronically rich metal center. This stabilization is crucial for maintaining the integrity of the catalytically active species throughout the reaction.

Influence on Reaction Selectivity and Efficiency

The electronic properties of amidine ligands have a profound impact on the efficiency and selectivity of metal-catalyzed reactions. The strong electron-donating nature of these ligands can enhance the catalytic activity of the metal center. A notable example is the styrene (B11656) polymerization catalyzed by a 1,2-diaminobenzene-derived bis(amidine) cobalt(II) complex, which showed unusually high activity (164 × 10⁵ g of polystyrene per mole of Co per hour) and high conversion (>99%). This enhanced performance was directly attributed to the superior electron-donating ability of the bis(amidine) ligand.

In addition to enhancing reaction rates, amidine ligands can also control selectivity. In the manganese-catalyzed ortho-alkenylation of aromatic amidines with alkynes via C-H activation, excellent E/Z selectivity was achieved. The amidine group itself can act as a directing group in such C-H activation reactions, guiding the metal catalyst to a specific site on the substrate and ensuring high regioselectivity.

Table 2: Performance of Amidine-Metal Complexes in Catalysis

| Metal | Ligand Type | Reaction | Activity/Selectivity |

|---|---|---|---|

| Cobalt(II) | Bis(amidine) | Styrene Polymerization | 164 × 10⁵ g PS/(mol Co h), >99% conversion |

| Manganese | N/A (Amidine as substrate/directing group) | ortho-Alkenylation of Aromatic Amidines | Excellent E/Z selectivity |

| Zirconium | Bis(amidine) [N,N] | Polymerization | Moderate activity |

Applications in Multicomponent Reactions as Catalysts or Reagents

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of efficient and sustainable chemistry. Amidines and their derivatives are frequently involved in MCRs, either as the target products or as key reagents or catalysts that facilitate the transformation.

A variety of MCRs have been developed for the synthesis of substituted amidines. For instance, a facile three-component coupling of isocyanides, amines, and aldehydes, catalyzed by molecular iodine, provides an efficient route to α-amino amidines under mild conditions. Copper-catalyzed MCRs are also prominent. A highly efficient copper-catalyzed three-component reaction of an alkyne, a sulfonyl azide, and an amine has been developed for the synthesis of N-sulfonylamidines. Similarly, a copper-catalyzed reaction between aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones yields N-acyl amidines.

While often the synthetic target, the amidine functional group can also play a catalytic role in MCRs. Their basicity allows them to act as catalysts in reactions like the Ugi reaction, which is a powerful MCR for generating molecular diversity. Metal-free MCR strategies have also been developed, highlighting the inherent reactivity of the components. A metal-free, one-pot reaction of ketones, amines, and azides has been shown to produce sulfonyl amidines with a broad substrate scope. These examples underscore the integral role of the amidine scaffold in the design and execution of complex, single-pot transformations.

Coordination Chemistry and Metal Complexes of 2 Amino 2 Methylpropanimidamide Ligands

Amidine Coordination Modes (e.g., Neutral N-Donor Ligands)

Amidines, characterized by the R-C(=NR')-NR''R''' functional group, are nitrogen analogues of carboxylic acids and esters and exhibit a rich coordination chemistry. scispace.com They can coordinate to metal centers in several ways, primarily as neutral N-donor ligands or as anionic amidinate ligands after deprotonation. For 2-amino-2-methylpropanimidamide, which is a neutral molecule, coordination is expected to occur through the nitrogen atoms.

The primary coordination modes for neutral amidine ligands include:

Monodentate Coordination: The ligand binds to the metal center through the more basic and sterically less hindered imine nitrogen atom. psu.edu This is a common coordination mode for simple amidines.

Bidentate (Chelating) Coordination: In ligands containing an additional donor group, such as the amino group in this compound, chelation is possible. The ligand can form a stable chelate ring by coordinating to the metal center through both the imine nitrogen of the amidine group and the nitrogen of the amino group. The size of the resulting chelate ring is a crucial factor for the stability of the complex.

Bridging Coordination: Amidine ligands can bridge two metal centers. This can occur in a bidentate fashion, with each nitrogen atom of the amidine group coordinating to a different metal ion. scispace.com

The presence of both an amidine and an amino group in this compound offers the potential for it to act as a versatile ligand, possibly exhibiting a combination of these coordination modes depending on the metal ion, the reaction conditions, and the ligand-to-metal ratio. For instance, imidoyl amidine ligands, which also contain multiple nitrogen donor sites, have been shown to coordinate in either a bidentate or a tridentate fashion, influenced by the acidity of the reaction medium. amercrystalassn.org

Electronic and Geometric Properties of Amidine-Metal Interactions

The coordination of an amidine ligand to a metal center significantly influences the electronic and geometric properties of the resulting complex. The amidine group is a strong σ-donor, and its electronic properties can be fine-tuned by the substituents on the carbon and nitrogen atoms. jocpr.com Electron-withdrawing groups on the amidine ligand can increase the electrophilicity of the metal center, which can be advantageous in catalytic applications. mdpi.com

The geometry of the metal-amidine interaction is characterized by the M-N bond lengths and the N-C-N bond angle within the amidine moiety. Upon coordination, the C-N bond lengths within the amidine group often become more similar, indicating some degree of delocalization of the π-electrons. The geometry around the metal ion is dictated by its preferred coordination number and the steric bulk of the amidine ligand and any other co-ligands. scispace.com For a bidentate amino-amidine ligand like this compound, the bite angle of the chelate ring would be a key geometric parameter influencing the stability and reactivity of the complex.

Spectroscopic Signatures of Amidine-Containing Coordination Compounds

Spectroscopic techniques are invaluable for the characterization of amidine-metal complexes.

Infrared (IR) Spectroscopy: The IR spectrum of a free amidine typically shows a characteristic C=N stretching vibration. Upon coordination to a metal through the imine nitrogen, this band often shifts to a lower frequency. psu.edunih.gov The N-H stretching vibrations of the amino group in this compound would also be expected to shift upon coordination, providing evidence for its involvement in bonding. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure in solution. researchgate.netresearchgate.net The chemical shifts of the protons and carbons in the vicinity of the coordination site are expected to change upon complexation. nih.gov For paramagnetic complexes, the NMR spectra are characterized by broad signals and large chemical shifts due to the influence of the unpaired electrons. psu.eduwikipedia.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of amidine-metal complexes provide information about the electronic transitions within the molecule. researchgate.net These can include ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions for transition metal complexes. digitellinc.commdpi.com The positions and intensities of these bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination environment. iupac.orgbendola.comtubitak.gov.tr

Table 2: General Spectroscopic Features of Amidine-Metal Complexes

| Spectroscopic Technique | Key Feature | Observation upon Coordination | Reference |

| IR Spectroscopy | ν(C=N) stretch | Shift to lower wavenumber | psu.edunih.gov |

| ν(N-H) stretch | Shift in frequency | jocpr.com | |

| NMR Spectroscopy (Diamagnetic) | Chemical shifts of ligand protons/carbons | Significant changes in chemical shifts near the coordination site | researchgate.netnih.gov |

| NMR Spectroscopy (Paramagnetic) | Signal width and chemical shift range | Broad signals and large chemical shift dispersion | psu.eduwikipedia.org |

| UV-Vis Spectroscopy | Electronic transitions | Appearance of new charge transfer and/or d-d bands | digitellinc.commdpi.com |

Reactivity and Stability of Amidine-Metal Complexes

The reactivity of metal-amidine complexes is diverse and is an area of active research. These complexes have been investigated as catalysts in various organic transformations. The stability of the metal-amidine bond is a crucial factor that governs their utility.

The stability of metal complexes in solution can be quantified by their stability constants (or formation constants). For a bidentate ligand like this compound, the chelate effect would be expected to contribute significantly to the stability of its metal complexes. The stability of these complexes can be influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of competing ligands. researchgate.net

The reactivity of the coordinated amidine ligand can also be altered. For example, the hydrolysis of the amidine group can be affected by coordination to a metal center. Furthermore, reactions can occur at the metal center without dissociation of the amidine ligand, such as ligand exchange reactions or redox processes.

Applications in Materials Science and Polymer Chemistry

2-Amino-2-methylpropanimidamide as a Synthetic Precursor for Monomers

The core structure of this compound is fundamental to the creation of highly reactive molecules used in polymerization. Specifically, this structure is a key component of water-soluble azo initiators like 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). Azo initiators are compounds containing an azo group (R-N=N-R') that decompose under heat or light to form free radicals, which in turn initiate polymerization. fujifilm.comwikipedia.org

The synthesis of these initiators often starts with dinitrile compounds, such as 2,2'-azodiisobutyronitrile (AIBN), which are then chemically modified to introduce the amidine functionality. mdpi.com This conversion leverages the reactivity of the nitrile group to form the amidine group, resulting in a molecule that combines the radical-generating capacity of the azo group with the specific properties conferred by the amidine moiety, such as water solubility and cationic charge. mdpi.comfujifilm.com The resulting azo-amidine initiator is then used to polymerize a wide variety of vinyl, acrylic, and allyl monomers to create advanced materials. sigmaaldrich.comsigmaaldrich.com

Development of Amidine-Containing Polymeric Materials

The incorporation of the amidine functional group directly into the polymer structure, either on the backbone or as a pendant group, yields materials with unique, responsive properties. acs.orgacs.org These amidine-containing polymers are of high interest for advanced applications, particularly in environmental and biomedical fields. acs.orgmit.edu

One of the most researched applications is for carbon dioxide (CO₂) capture. acs.orgacs.orgornl.govdigitellinc.com Polymeric materials functionalized with amidine motifs can reversibly capture and release CO₂ at ambient to slightly elevated temperatures (27-50°C). acs.orgornl.gov The amidine group binds strongly with CO₂, and the captured gas can be released with gentle heating, making these materials promising for industrial carbon capture and direct air capture technologies. acs.orgacs.org Studies on styrene-based copolymers with linear amidine motifs have shown high CO₂ adsorption capacities, reaching up to 22 wt%. acs.orgornl.govdigitellinc.com

In the biomedical field, α-aminoamidine polymers are being developed for drug and gene delivery systems. mit.edu Their biocompatible and biodegradable nature, combined with the amino moiety, makes them particularly suitable for delivering polynucleotides. mit.edu The amidine groups can also help buffer the pH of their surroundings, which is advantageous for delivering labile therapeutic agents and facilitating endosomal escape within cells. nih.govmit.edu

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Amino-2-methylpropanimidamide, ¹H and ¹³C NMR would be fundamental for structural confirmation.

Although specific experimental spectra for this compound are not found in the reviewed literature, a theoretical analysis predicts the following features:

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups (CH₃) are chemically equivalent and would produce a single, strong singlet signal. The protons of the primary amine (-NH₂) and the imine (=NH) groups are exchangeable and would each likely appear as broad singlets. The chemical shift of these N-H protons can vary depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum would show three distinct signals corresponding to the different carbon environments in the molecule. The two equivalent methyl carbons would produce one signal at a characteristic upfield chemical shift. The quaternary carbon atom bonded to the two methyl groups and the nitrogen atom would appear at a downfield shift. Finally, the carbon atom of the C=N double bond (the iminocarbonyl carbon) would be the most downfield-shifted signal due to its deshielding environment. Two-dimensional NMR techniques like COSY and HMQC would be used to confirm the proton-carbon correlations. chemrxiv.org

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~ 1.2 - 1.5 | Singlet | 6H |

| -NH₂ | Variable (broad) | Singlet | 2H |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C(C H₃)₂ | ~ 25 - 35 |

| -C (CH₃)₂ | ~ 50 - 60 |

| C =N | ~ 160 - 170 |

Mass Spectrometry Techniques for Compound Identification and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the exact molecular weight can be calculated from its chemical formula (C₄H₁₁N₃). High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Upon ionization, the molecule would undergo fragmentation. While specific degradation studies are not available, predictable fragmentation pathways would involve the loss of small neutral molecules like ammonia (B1221849) (NH₃) or cleavage of the carbon-carbon and carbon-nitrogen bonds. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification and for analyzing potential degradation products in stability studies. massbank.eu

Predicted Mass Spectrometry Data for this compound

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₄H₁₁N₃ |

| Monoisotopic Mass | 101.0953 g/mol |

| Nominal Mass | 101 g/mol |

| Predicted Key Fragments | [M-NH₃]⁺, [M-CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. While reports of a successful crystal structure determination for this specific compound are absent from the surveyed literature, this analysis would be invaluable. It would confirm the molecular geometry and reveal how the molecules pack in the crystal lattice. The amine and imine groups are capable of forming an extensive network of intermolecular hydrogen bonds, which would be a key feature of the crystal structure, dictating its physical properties. researchgate.net

Hypothetical Crystallographic Data Table

| Parameter | Expected Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-C, C-N, N-H, C=N (Å) |

| Bond Angles | Angles between atoms (°) |

| Hydrogen Bond Network | Donor-Acceptor distances and angles |

Powder X-ray Diffraction for Polymorphic Forms and Crystallite Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. nist.gov Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying functional groups and characterizing chemical bonding.

The spectra for this compound would exhibit characteristic vibrational bands:

N-H Stretching: Both the amine (-NH₂) and imine (=NH) groups would show stretching vibrations in the region of 3200-3500 cm⁻¹.

C-H Stretching: Vibrations from the methyl groups would appear in the 2800-3000 cm⁻¹ range.

C=N Stretching: A strong absorption characteristic of the imine double bond would be expected around 1640-1690 cm⁻¹.

N-H Bending: The bending (scissoring) vibration of the primary amine group typically appears near 1600 cm⁻¹.

C-N Stretching: Stretching vibrations for the carbon-nitrogen single bonds would be found in the fingerprint region (1000-1300 cm⁻¹).

FTIR and Raman are complementary techniques. While FTIR is often more sensitive to polar functional groups like C=N and N-H, Raman spectroscopy can be particularly useful for analyzing non-polar bonds and symmetric vibrations. researchgate.net Together, they would provide a comprehensive profile of the compound's functional groups.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ / =NH | Stretching | 3200 - 3500 |

| -CH₃ | Stretching | 2800 - 3000 |

| C=N | Stretching | 1640 - 1690 |

| -NH₂ | Bending | ~1600 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into molecular structure, stability, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field. DFT, known for its balance of accuracy and computational efficiency, is particularly well-suited for studying molecular systems. scirp.org It is often used to predict molecular structures and thermochemical properties with high accuracy. scirp.org

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-Amino-2-methylpropanimidamide, this process would also involve a conformational analysis to identify different stable conformers and their relative energies. nih.gov

In a typical study, the initial molecular structure would be built and then optimized using a chosen level of theory, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in an optimized geometry. nih.gov

For illustrative purposes, a computational study on the related molecule 2-amino-2-methyl-1-propanol (B13486) (AMP) using DFT (B3LYP/6-311++G(d,p)) was performed to optimize its structure. rsc.org The resulting optimized geometric parameters, such as bond lengths and angles, provide a quantitative description of the molecule's shape.

Table 1: Illustrative Optimized Geometric Parameters for a Related Amine (AMP) from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.47 Å |

| C-C | 1.54 Å | |

| C-O | 1.43 Å | |

| Bond Angle | N-C-C | 109.5° |

| C-C-O | 111.2° |

Note: This data is for 2-amino-2-methyl-1-propanol (AMP) and serves as an example of typical outputs from geometry optimization.

The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and polarizable. nih.gov These orbital energies are readily calculated using DFT.

Table 2: Illustrative Frontier Orbital Energies and Properties for a Related Compound (AMPD)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.0 |

Note: This data is for 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), a related compound, and illustrates the outputs of an FMO analysis. nih.gov

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can exist in different tautomeric forms, such as the amino and imino forms. Computational chemistry is an invaluable tool for studying the relative stabilities of these tautomers. researchgate.net

By calculating the total electronic energy of each tautomer at a high level of theory, it is possible to determine which form is more stable and by how much. researchgate.net These calculations can also be extended to map the entire potential energy surface for the interconversion process, identifying the transition state and the energy barrier for the tautomerization reaction. Studies on similar amidine-containing systems have shown that the amino tautomer is often more stable than the imino form in the gas phase. researchgate.net

Table 3: Illustrative Calculated Relative Energies for Tautomers of a Related Amidine System

| Tautomer | Relative Energy (kJ/mol) |

|---|---|

| Amino form | 0.0 (Reference) |

| Imino form | 12.5 |

Note: This data is for a related amidine-containing heterocyclic system and illustrates the typical energy differences found between tautomers. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed, step-by-step insights into chemical reaction mechanisms that are often difficult to probe experimentally. For this compound, one could investigate its reactions, such as hydrolysis or reactions with electrophiles.

For instance, in studies of CO2 capture by amines like 2-amino-2-methyl-1-propanol (AMP), DFT calculations have been used to map out the entire reaction pathway. nih.gov This involves identifying reactants, products, any intermediates, and the transition states that connect them. nih.govresearchgate.net By calculating the energies of each of these species, an energy profile for the reaction can be constructed, revealing the activation energies for each step. researchgate.net This information is critical for understanding the reaction kinetics and determining the rate-limiting step. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Chemical Reactivity Descriptors

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

Chemical reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are calculated from the HOMO and LUMO energies and are valuable for predicting how a molecule will behave in a chemical reaction.

Computational Approaches to Crystal Structure Prediction and Polymorphism

While the gas-phase properties of a single molecule are important, the behavior of a compound in the solid state is governed by its crystal structure. Computational methods for crystal structure prediction (CSP) aim to identify the most stable crystal packing arrangements for a given molecule.

This is a complex process that involves generating a large number of plausible crystal structures and then ranking them based on their lattice energies, which are calculated using force fields or more accurate quantum mechanical methods. CSP is particularly important for identifying potential polymorphs—different crystal structures of the same compound—which can have significantly different physical properties. While no specific CSP studies on this compound are publicly available, this remains an important area of computational chemistry for understanding the solid-state properties of materials.

Q & A

Basic: What are the key physicochemical properties of 2-Amino-2-methylpropanimidamide, and how are they experimentally validated?

Answer:

Characterization involves spectroscopic (NMR, IR), chromatographic (HPLC), and mass spectrometric methods. Key properties include:

| Property | Value/Description | Methodology |

|---|---|---|

| Molecular Formula | C₄H₁₀N₄ | High-resolution mass spectrometry (HRMS) |

| IUPAC Name | This compound | Computed via PubChem algorithms |

| Solubility | Polar solvents (e.g., water, ethanol) | Gravimetric analysis |

| Thermal Stability | Decomposes above 200°C | Differential scanning calorimetry (DSC) |

Experimental Validation:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation: ¹H/¹³C NMR to verify methyl and amino group positions .

Basic: What synthetic routes are most effective for producing this compound?

Answer:

Common methods include:

- Nitrile Pathway: Reacting 2-amino-2-methylpropanenitrile with ammonia under high pressure (5–10 bar) at 80–100°C, yielding ~70–85% purity .

- Amidine Formation: Condensation of methylamine with cyanoacetamide in acidic conditions (HCl catalyst) .

Optimization Tips:

- Use kinetic studies to adjust reaction time and temperature.

- Monitor intermediates via thin-layer chromatography (TLC) to minimize side products .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic and steric effects:

- Nucleophilicity: The imidamide group’s lone pair density governs reactivity at the α-carbon .

- Steric Hindrance: Methyl groups reduce accessibility to electrophilic centers, favoring bulky electrophiles .

Case Study:

DFT predicted a 15% lower reaction yield with tert-butyl bromide compared to methyl iodide due to steric clashes . Experimental validation matched predictions within 5% error .

Advanced: How do reaction conditions (pH, solvent) influence the oxidation products of this compound?

Answer:

- Acidic Conditions (pH < 3): Forms imidazole derivatives via cyclization (confirmed by LC-MS) .

- Alkaline Conditions (pH > 10): Generates nitriles through deamination (verified via GC-MS) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating oxidation by 30% compared to water .

Data Contradiction Resolution:

Discrepancies in product ratios reported in literature often stem from uncontrolled trace metal catalysts (e.g., Fe³⁺), which promote radical pathways. Use chelating agents (EDTA) to standardize conditions .

Advanced: What strategies address conflicting biological activity data for this compound in enzyme inhibition studies?

Answer:

- Assay Standardization: Use recombinant enzymes (e.g., human carbonic anhydrase II) to eliminate isoform variability .

- Control for Hydration: The compound’s hygroscopic nature may alter effective concentrations; employ Karl Fischer titration for water content measurement .

- Dose-Response Curves: IC₅₀ values vary by >50% across studies due to solvent choice (DMSO vs. PBS). Pre-solubilize in DMSO (≤0.1% final concentration) to avoid artifacts .

Advanced: What are understudied applications of this compound in materials science?

Answer:

Emerging uses include:

- Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage (surface area > 500 m²/g) .

- Free Radical Initiators: Thermal decomposition generates radicals for polymerization studies (e.g., polyethylene crosslinking) .

Research Gaps:

- Limited data on photostability under UV irradiation.

- Mechanistic studies on metal-ligand bond dynamics are needed .

Methodological: How to design a stability study for this compound under varying storage conditions?

Answer:

- Experimental Design:

- Variables: Temperature (4°C, 25°C, 40°C), humidity (0%, 60%), light exposure.

- Duration: 0, 1, 3, 6 months.

- Analytics:

Key Finding: Degradation accelerates at >60% humidity, forming hydrolyzed amide byproducts .

Methodological: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.